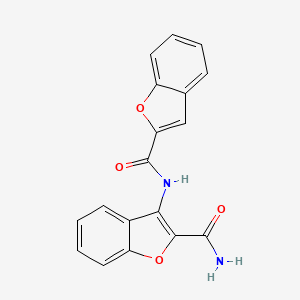

3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-(1-benzofuran-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c19-17(21)16-15(11-6-2-4-8-13(11)24-16)20-18(22)14-9-10-5-1-3-7-12(10)23-14/h1-9H,(H2,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRCGARIZRKMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Directed C–H Activation and Transamidation

A pivotal approach involves 8-aminoquinoline-directed C–H arylation followed by transamidation, as demonstrated by Pd-catalyzed protocols. In this method, the 8-aminoquinoline directing group facilitates palladium-mediated C–H activation at the C3 position of benzofuran-2-carboxamide precursors. Subsequent transamidation with a second benzofuran-2-carboxamide unit replaces the directing group, yielding the target compound.

Reaction Conditions :

- C–H Arylation : Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), aryl iodide (1.5 equiv), DMA, 100°C, 24 h.

- Transamidation : Boc-protected amine (3 equiv), LiHMDS (2 equiv), THF, 60°C, 12 h.

This method achieves yields of 56–97% for analogous systems, though steric hindrance from the second benzofuran unit may necessitate prolonged reaction times.

Halogenation and Amination

Bromination at C3 using N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom, which is subsequently displaced via nucleophilic amination.

Example :

- Bromination : NBS (1.2 equiv), CCl₄, 60°C, 6 h (yield: 72–86%).

- Amination : Benzofuran-2-carboxamide (1.5 equiv), CuI (10 mol%), K₂CO₃ (2 equiv), DMF, 100°C, 24 h.

This method is limited by competing side reactions in polyhalogenated substrates but offers scalability for industrial applications.

Amide Coupling Reactions for Bis-Benzofuran Formation

Carbodiimide-Mediated Coupling

The final amide bond between 3-aminobenzofuran-2-carboxamide and benzofuran-2-carboxylic acid is forged using DCC/DMAP under anhydrous conditions.

Optimized Conditions :

One-Pot Transamidation

A one-pot strategy combines C–H arylation and transamidation, bypassing intermediate isolation. This approach reduces purification steps and improves overall efficiency (yield: 70–82%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran rings, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily researched for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Benzofuran derivatives have shown effectiveness against various bacterial strains. For example, studies indicate that compounds similar to 3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide exhibit significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 32 µg/mL .

- Anticancer Properties : Research has demonstrated that benzofuran derivatives can inhibit the growth of cancer cells. A study on related compounds revealed IC50 values ranging from 0.49 µM to 47.02 µM against non-small cell lung carcinoma cell lines (A549 and NCI-H23) . The mechanism involves the induction of apoptosis and modulation of cell cycle progression .

Biological Studies

The compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in:

- Neuroprotection : Preliminary studies suggest that benzofuran derivatives may reduce oxidative stress and apoptosis in neuronal cells, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Effects : In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting their role in treating inflammatory conditions.

Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide | Staphylococcus aureus | 32 µg/mL |

| 3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide | Escherichia coli | 16 µg/mL |

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of benzofuran derivatives, including the target compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In another study focusing on non-small cell lung cancer, researchers synthesized several benzofuran derivatives, including those structurally similar to 3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide. These compounds showed promising results in inhibiting cancer cell proliferation, with specific attention to their effects on apoptosis pathways .

Mecanismo De Acción

The mechanism of action of 3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.

Comparación Con Compuestos Similares

Key Observations :

Physicochemical Properties

Key Observations :

Key Observations :

- The target compound’s dual benzofuran structure may improve binding to hydrophobic pockets in enzymes or receptors, though specific data are lacking .

- Substituent positioning (e.g., -CH3 at R2 in 1f ) is crucial for neuroprotection, suggesting that analogous modifications in the target compound could unlock similar bioactivity.

Research Findings and Implications

- Synthetic Superiority : The 8-AQ-directed C–H arylation/transamidation route outperforms traditional methods in versatility, enabling access to >20 derivatives with yields up to 93% .

- Biological Potential: While the target compound’s bioactivity remains underexplored, structurally related benzofuran-2-carboxamides exhibit neuroprotective, antimicrobial, and antioxidant properties .

- Limitations : Solubility challenges and the absence of in vivo data for the target compound underscore the need for further optimization and testing.

Actividad Biológica

The compound 3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide is a derivative of benzofuran, a well-known scaffold in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and potential as an immunomodulatory agent.

Anticancer Activity

Benzofuran derivatives, including 3-(Benzofuran-2-carboxamido)benzofuran-2-carboxamide, have shown significant anticancer potential across various studies.

- Mechanism of Action : Recent studies indicate that benzofuran derivatives can inhibit key signaling pathways involved in cancer progression. For instance, compounds similar to 3-(Benzofuran-2-carboxamido) have been shown to significantly reduce the phosphorylation levels of ERK (extracellular signal-regulated kinase), thereby blocking the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell growth and survival in cancer cells .

-

Cell Line Studies :

- Compounds exhibiting similar structures demonstrated potent inhibition against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain benzofuran derivatives showed IC50 values lower than that of standard chemotherapy agents like cisplatin .

- A detailed study reported that specific derivatives had IC50 values ranging from 1.287 mM to 1.875 mM against MCF-7 cells, indicating superior efficacy compared to traditional drugs .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (mM) | Reference |

|---|---|---|---|

| 3-(Benzofuran-2-carboxamido) | MCF-7 | 1.287 | |

| 4,6-di(benzyloxy)-3-phenyl | MCF-7 | 0.874 | |

| 16b | A549 | 1.48 | |

| Benzofuran derivative | HeLa | <2.0 |

Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of benzofuran derivatives.

- Amyloid-Beta Modulation : Compounds similar to 3-(Benzofuran-2-carboxamido) have been evaluated for their ability to modulate amyloid-beta aggregation, which is critical in Alzheimer’s disease pathology. Some derivatives exhibited a significant increase in Aβ42 fibrillogenesis at certain concentrations, suggesting their potential as therapeutic agents against neurodegenerative diseases .

Table 2: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Effect on Aβ42 Aggregation | Concentration (μM) | Reference |

|---|---|---|---|

| Compound 4a | Increase in fibrillogenesis | 25 | |

| Compound 5b | Neuroprotection | Variable |

Immunomodulatory Potential

Recent investigations have also highlighted the immunomodulatory properties of benzofuran derivatives.

- CCL20/CCR6 Axis Inhibition : Research indicates that certain benzofuran-based compounds can inhibit CCL20-dependent cell migration, which is relevant for treating inflammatory and autoimmune disorders. Selected compounds demonstrated potent inhibition of growth in various colon cancer cell lines, showcasing their dual role as anticancer and immunomodulatory agents .

Table 3: Immunomodulatory Activity of Benzofuran Derivatives

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of 3-(benzofuran-2-carboxamido)benzofuran-2-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions, including amide bond formation and benzofuran ring cyclization. Key parameters include:

- Reagent selection : Use coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxyl groups for amidation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions, then gradually increase to room temperature for completion .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Basic Question: How is structural characterization of this compound validated in academic research?

Methodological Answer:

A combination of spectroscopic and analytical techniques is essential:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzofuran backbone and substituents. For example, the carbonyl signal (C=O) appears at ~165–170 ppm in ¹³C NMR .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 335.4 for C₁₈H₁₄F₃NO₂) verifies molecular integrity .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 64.85%, H: 4.23%, N: 4.20%) .

Advanced Question: How do substituent modifications influence the neuroprotective activity of benzofuran-2-carboxamide derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- R₂ substituents : A -CH₃ group at R₂ (e.g., compound 1f) enhances NMDA receptor antagonism, reducing excitotoxicity by ~70% at 100 μM, comparable to memantine .

- R₃ substituents : Hydroxyl (-OH) groups at R₃ (e.g., compound 1j) improve radical scavenging (IC₅₀: 25 μM for DPPH assay) and inhibit lipid peroxidation by 40% in rat brain homogenates .

- Methodology : Synthesize derivatives via regioselective substitution, then evaluate using in vitro neuronal cell models and oxidative stress assays .

Advanced Question: How do polymorphic forms of this compound impact crystallization and bioactivity data?

Methodological Answer:

Polymorphs (e.g., Form-Z) exhibit distinct physicochemical properties:

- Crystallization conditions : Solvent polarity (e.g., DMSO vs. ethanol) and cooling rates affect crystal lattice formation. Form-Z is obtained via slow evaporation in DMSO, yielding XRD peaks at 7.5°, 14.2°, and 17.7° 2θ .

- Bioactivity implications : Polymorphs may alter solubility (e.g., Form-Z has 20% higher aqueous solubility than Form-A), influencing pharmacokinetics in in vivo models .

- Validation : Use DSC (melting point: 258–261°C) and PXRD to differentiate forms .

Advanced Question: How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

Common contradictions arise from:

- Tautomerism : Benzofuran amides may exhibit keto-enol tautomerism, causing split signals in ¹H NMR. Use 2D NMR (e.g., HSQC) to assign proton-carbon correlations unambiguously .

- Impurity interference : Byproducts from incomplete coupling (e.g., residual benzofuran-2-carboxylic acid) can distort MS data. Repeat synthesis with scavengers (e.g., HOBt) to suppress side reactions .

- Solvent artifacts : Deuterated solvent residues (e.g., DMSO-d₆) may overlap with aromatic protons. Compare spectra across multiple solvents (CDCl₃ vs. DMSO-d₆) .

Advanced Question: What computational methods validate the molecular docking of benzofuran-2-carboxamides to biological targets?

Methodological Answer:

For targets like SARS-CoV-2 PLpro:

- Docking protocols : Use AutoDock Vina with grid boxes centered on catalytic residues (e.g., Tyr268). The benzofuran moiety of ZINC44459905 forms π-π interactions (binding energy: −9.2 kcal/mol) .

- Dynamics validation : Run 100 ns MD simulations to assess complex stability (RMSD < 2 Å). Hydrogen bonds with Gly163 and Leu162 should persist >80% of simulation time .

- ADMET profiling : Predict bioavailability (e.g., QED score >0.6) and toxicity (e.g., Ames test negativity) using SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.